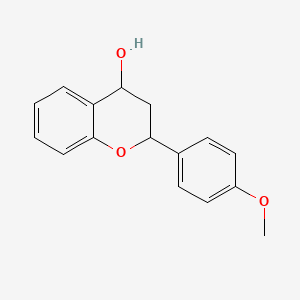

4-Flavanol, 4'-methoxy-

Description

Significance of Flavanol Derivatives in Phytochemistry and Chemical Biology

Flavanols are a class of flavonoids, which are secondary metabolites abundant in plants. mdpi.comnih.gov These compounds are a significant focus of research in phytochemistry and chemical biology due to their diverse biological activities. d-nb.infophcogj.com Found in common foods like fruits, vegetables, tea, and wine, flavonoids are recognized for their health-promoting properties. mdpi.commdpi.com The biological activities of flavonoids are extensive and include antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. mdpi.comd-nb.inforesearchgate.net

Flavanols, specifically, are characterized by a C6-C3-C6 backbone but lack the double bond between positions 2 and 3 of the C-ring that is common to other flavonoid classes like flavones and flavonols. mdpi.comresearchgate.net This structural feature results in two chiral centers at C-2 and C-4, leading to various stereoisomers. researchgate.net The class of flavanols is further divided into subclasses based on the position of hydroxyl groups, such as flavan-3-ols and flavan-4-ols. mdpi.com The diverse structures of flavanol derivatives contribute to their wide range of biological functions, making them valuable as potential therapeutic agents and as tools for studying biological processes. d-nb.infophcogj.comresearchgate.net Their role in plants includes acting as UV filters, signaling molecules, and providing defense against pathogens. nih.gov

Overview of Methoxy (B1213986) Substitution in Flavonoid Chemistry

The substitution of hydroxyl (-OH) groups with methoxy (-OCH3) groups is a common structural modification in flavonoids that significantly alters their physicochemical and biological properties. mdpi.com Methoxylation generally increases the lipophilicity (fat-solubility) of the flavonoid molecule. mdpi.com This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and metabolic stability by protecting it from rapid enzymatic conjugation and elimination from the body. researchgate.netmdpi.com

However, the effect of methoxylation on biological activity is complex. While it can enhance the stability and absorption of a flavonoid, it may also reduce certain activities, such as radical scavenging, which often relies on the presence of free hydroxyl groups. mdpi.com Conversely, specific methoxy substitutions have been shown to enhance other biological effects. For instance, the presence of methoxy groups has been linked to potent anti-inflammatory, anticancer, and neuroprotective activities. rsc.orgnih.govualberta.ca The position and number of methoxy groups on the flavonoid skeleton are critical in determining the specific impact on its biological profile, a key area of study in structure-activity relationship (SAR) analyses. mdpi.commdpi.com

Contextualization of 4-Flavanol (B1583606), 4'-methoxy- within the Broader Flavanol Class

4-Flavanol, 4'-methoxy- belongs to the flavan-4-ol subclass of flavanols. mdpi.comcjnmcpu.com As its name indicates, its core structure is a flavan (B184786) skeleton with a hydroxyl group at position C-4 of the C-ring. mdpi.comcjnmcpu.com The "4'-methoxy-" prefix specifies that a methoxy group is attached to the C-4' position of the B-ring. The general structure of flavan-4-ols is also referred to as 2-arylchroman-4-ol. cjnmcpu.com

Unlike the more extensively studied flavan-3-ols (such as catechins in tea), flavan-4-ols are a less common subclass. mdpi.com They are found in nature, often as glycosides, and have been isolated from various plants, with the fern Pronephrium penangianum being a particularly rich source. mdpi.comnih.gov The synthesis of flavan-4-ols is typically achieved through the chemical reduction of the corresponding flavanones. rsc.orgcjnmcpu.com

The structure of 4-Flavanol, 4'-methoxy- combines the features of the flavan-4-ol backbone with the specific effects of a 4'-methoxy substitution on the B-ring. This substitution pattern is known to influence the biological activities of other flavonoid classes. ualberta.ca

Table 1: Physicochemical Properties of 4-Flavanol, 4'-methoxy- and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Source(s) |

|---|---|---|---|---|

| 4-Flavanol, 4'-methoxy- | C₁₆H₁₆O₃ | 256.30 | 116-117 | nih.gov |

| (+)-2,4-trans-7-methoxyflavan-4-ol | C₁₆H₁₆O₃ | 256.30 | Not specified | rsc.org |

This table presents available data for the target compound and structurally related molecules for comparative purposes.

Rationale for Dedicated Academic Investigation of 4-Flavanol, 4'-methoxy-

The dedicated academic investigation of 4-Flavanol, 4'-methoxy- is driven by the unique combination of its structural features and the known biological activities associated with both the flavan-4-ol core and the 4'-methoxy substitution pattern.

Exploring the Bioactivity of Flavan-4-ols : As a less studied subclass of flavanols, there is significant interest in characterizing the biological properties of flavan-4-ols. Studies on other flavan-4-ols have revealed anti-inflammatory effects, suggesting that compounds in this class could be valuable therapeutic leads. Investigating specific derivatives like 4-Flavanol, 4'-methoxy- contributes to a more comprehensive understanding of this group's potential.

Impact of 4'-Methoxy Substitution : The methoxy group at the 4'-position has been identified as a key feature for conferring specific biological activities. For example, high-throughput screening has identified 4'-methoxyflavone (B190367) as a novel neuroprotective agent that inhibits parthanatos, a specific pathway of neuronal cell death. ualberta.ca This finding provides a strong rationale for investigating other flavonoid classes, including flavan-4-ols, that bear this substitution.

Table 2: Selected ¹H-NMR Spectroscopic Data of Related Methoxyflavan-4-ols

| Proton | (+)-2,4-trans-7-methoxyflavan-4-ol (in CDCl₃) δ [ppm] (J [Hz]) | (2R)-6,8-dimethyl-7-hydroxy-4'-methoxyflavan-5-O-β-D-glucopyranoside (in Pyridine-d₅) δ [ppm] (J [Hz]) |

|---|---|---|

| H-2 | 5.15 (dd, 11.5, 1.8) | 5.48 (dd, 11.2, 2.3) |

| H-3ax | 2.15 (m) | 2.40 (m) |

| H-3eq | 2.31 (m) | 2.65 (ddd, 12.9, 5.0, 2.3) |

| H-4 | 4.90 (dd, 6.2, 3.2) | Not specified |

| H-2'/H-6' | 7.45 (m) | 7.56 (d, 8.7) |

| H-3'/H-5' | 7.45 (m) | 7.08 (d, 8.7) |

Data sourced from references rsc.org and nih.gov. This table provides comparative data for structurally similar compounds to infer potential spectroscopic characteristics of 4-Flavanol, 4'-methoxy-.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Class/Subclass |

|---|---|

| 4-Flavanol, 4'-methoxy- | Flavan-4-ol |

| (+)-2,4-trans-7-methoxyflavan-4-ol | Flavan-4-ol |

| (2R)-6,8-dimethyl-7-hydroxy-4'-methoxyflavan-5-O-β-D-glucopyranoside | Flavan-4-ol Glycoside |

| 4'-methoxyflavone | Flavone (B191248) |

| Catechin | Flavan-3-ol |

| Flavanone (B1672756) | Flavanone |

| Flavone | Flavone |

| Flavonol | Flavonol |

Structure

3D Structure

Properties

CAS No. |

5162-64-1 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C16H16O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16-17H,10H2,1H3 |

InChI Key |

NIGRNYYYGGSFAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Flavanol, 4 Methoxy

Strategies for the Synthesis of the Flavanol Core Structure

The foundational flavanol skeleton can be constructed through several reliable synthetic routes. These methods often begin with simpler, readily available precursors and build the complex heterocyclic system through a series of well-defined chemical reactions.

Chalcone (B49325) Precursor Synthesis and Cyclization Approaches

A cornerstone in the synthesis of flavonoids is the use of chalcone derivatives. nih.govfabad.org.tr Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as crucial intermediates that can be cyclized to form the flavanone (B1672756) core, which can then be further modified to yield flavanols. fabad.org.tr The synthesis of the necessary chalcone precursor for 4-flavanol (B1583606), 4'-methoxy- typically involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. rasayanjournal.co.injocpr.com Specifically, 4'-hydroxy-4-methoxychalcone (B191451) can be synthesized via the Claisen-Schmidt condensation of 4-methoxyacetophenone and 4-hydroxybenzaldehyde. rasayanjournal.co.inscitepress.org

The subsequent cyclization of the chalcone to a flavanone is a key step. This transformation can be achieved under various conditions. For instance, refluxing 2'-hydroxy-4-methoxychalcone (B191450) with acetic acid can produce 4'-methoxyflavanone (B191836), although this may require extended reaction times. nepjol.info Microwave-assisted synthesis has been shown to significantly shorten the reaction time for this cyclization. nepjol.info The resulting flavanone can then be reduced to the corresponding flavan-4-ol.

Baker-Venkataraman Rearrangement and Claisen-Schmidt Condensation as Foundation

The Baker-Venkataraman rearrangement is a classic and powerful method for the synthesis of 1,3-diketones, which are key precursors to flavones. wikipedia.orguclan.ac.uk This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. wikipedia.org This intermediate can then be cyclized under acidic conditions to yield the flavone (B191248) core. scispace.com While this method is more directly applied to flavone synthesis, the resulting flavone can be a starting point for the synthesis of flavanols through reduction.

The Claisen-Schmidt condensation, as mentioned earlier, is fundamental to the synthesis of the chalcone precursors required for many flavonoid syntheses. rasayanjournal.co.inscitepress.org This base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone to form an α,β-unsaturated ketone is a versatile and widely used method. rasayanjournal.co.inscitepress.org The choice of base and solvent can significantly influence the yield of the desired chalcone. For example, sodium hydroxide (B78521) (NaOH) has been shown to be an effective catalyst, providing high yields. rasayanjournal.co.inscitepress.org

| Reaction | Precursors | Product | Key Features |

| Claisen-Schmidt Condensation | 4-methoxyacetophenone, 4-hydroxybenzaldehyde | 4-hydroxy-4'-methoxychalcone | Base-catalyzed (e.g., NaOH, KOH), can be performed under conventional heating or green chemistry conditions like grinding. rasayanjournal.co.inscitepress.org |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone derivative | 1,3-Diketone | Base-catalyzed rearrangement, key step in flavone synthesis. wikipedia.org |

| Chalcone Cyclization | 2'-Hydroxychalcone (B22705) derivative | Flavanone | Can be acid-catalyzed (e.g., acetic acid) or promoted by other reagents. nepjol.info |

Oxidative Cyclization Routes for Flavanol Formation

Oxidative cyclization of chalcones provides a direct route to flavonols (3-hydroxyflavones). nih.gov The Algar-Flynn-Oyamada (AFO) reaction is a well-known example of this type of transformation, where a 2'-hydroxychalcone is treated with alkaline hydrogen peroxide to yield a flavonol. acs.org The reaction mechanism is believed to involve the simultaneous cyclization and hydroxylation of the chalcone. acs.org While this method directly produces flavonols, subsequent reduction of the 3-hydroxyl group and the 4-keto group would be necessary to obtain a 4-flavanol.

Recent research has explored the use of other oxidizing agents, such as tert-butyl hydroperoxide (TBHP) in the presence of a base, for the oxidative cyclization of chalcones to flavonols. acs.org This method has been shown to be effective on a larger scale and can provide good yields of the desired flavonol. acs.org

Regioselective Introduction of the 4'-Methoxy Moiety

The precise placement of the methoxy (B1213986) group at the 4'-position of the flavanol is critical for its identity and properties. This is typically achieved through strategic synthetic planning, either by starting with a precursor already containing the methoxy group or by introducing it at a later stage.

Etherification and Alkylation Reactions for Methoxy Group Incorporation

When the desired methoxy group is not present in the starting materials, it can be introduced through etherification or alkylation reactions. google.comnih.gov The Williamson ether synthesis is a common method for forming ethers, where a deprotonated alcohol (alkoxide) reacts with a primary alkyl halide. In the context of flavonoid synthesis, a hydroxyl group on the B-ring of a flavonoid precursor can be selectively methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. google.com

Controlling the regioselectivity of this reaction is crucial, especially when multiple hydroxyl groups are present. The reactivity of the different hydroxyl groups can be influenced by their position on the flavonoid skeleton. oup.com For instance, in some cases, etherification can be selectively directed to the 7-position by controlling the reaction temperature. google.com

Protecting Group Strategies in Complex Flavanol Synthesis

In the synthesis of complex molecules with multiple reactive functional groups, protecting groups play a vital role. jocpr.comorganic-chemistry.orgwikipedia.orgresearchgate.net Protecting groups are used to temporarily block a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org After the desired transformation is complete, the protecting group is removed to restore the original functionality. organic-chemistry.orgwikipedia.org

Stereoselective Synthesis of 4-Flavanol, 4'-methoxy- Enantiomers and Diastereomers

The synthesis of optically pure enantiomers and diastereomers of 4-flavanol, 4'-methoxy- is a significant challenge in organic synthesis. hebmu.edu.cn Methodologies to achieve this often rely on biocatalysis and established stereoselective chemical reactions. mdpi.com

A prominent strategy is the chemoenzymatic synthesis, which combines chemical synthesis to create a racemic mixture followed by enzymatic resolution to separate the enantiomers. This typically begins with the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) to form 2'-hydroxy-4-methoxychalcone. hebmu.edu.cninnovareacademics.in Subsequent acid-catalyzed intramolecular cyclization yields the racemic flavanone, 4'-methoxyflavanone. hebmu.edu.cn This racemic flavanone is then reduced to the corresponding racemic trans-flavan-4-ol.

The key stereoselective step is the enzymatic kinetic resolution of the racemic flavanol. Lipases are commonly employed for this purpose through stereoselective acylation. In this process, the enzyme selectively acylates one enantiomer of the flavanol, leaving the other unreacted. For example, lipase-catalyzed hydrolysis of racemic cis-4-acetoxyflavan can yield the (2R,4R)-(-)-cis-4-hydroxyflavan, leaving the (2S,4S)-(+)-cis-4-acetoxyflavan as the unhydrolyzed acetate (B1210297). psu.edu This allows for the separation of the two enantiomers based on their different chemical properties. The efficiency of this resolution is highly dependent on the specific enzyme and reaction conditions used.

Another biocatalytic approach involves the microbial reduction of the flavanone precursor. Different yeast strains can reduce the ketone at the C-4 position with varying degrees of stereoselectivity, potentially yielding specific diastereomers of the flavanol, such as (2R,4S)-trans-flavan-4-ol. mdpi.com

Beyond biocatalysis, other established stereoselective methods can be adapted for the synthesis of 4-flavanol, 4'-methoxy- isomers. These include:

Sharpless Asymmetric Dihydroxylation: This method can introduce chirality into the flavonoid backbone. mdpi.com

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a chiral center, providing access to different diastereomers. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. mdpi.comuclan.ac.uk

| Method | Precursor | Key Reagent/Catalyst | Product(s) | Reference |

| Enzymatic Kinetic Resolution | Racemic 4'-methoxy-4-flavanol | Lipase (e.g., Lipase PS) | Enantiomerically enriched 4'-methoxy-4-flavanol and its acetate | psu.edu |

| Microbial Reduction | 4'-methoxyflavanone | Yeast (e.g., Rhodococcus rubra) | Stereoisomers of 4'-methoxy-4-flavanol (e.g., (2R,4S)-trans) | mdpi.com |

| Mitsunobu Reaction | A specific diastereomer of 4'-methoxy-4-flavanol | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3) | Inverted diastereomer of 4'-methoxy-4-flavanol | mdpi.com |

Design and Synthesis of 4-Flavanol, 4'-methoxy- Analogues and Derivatives

The synthesis of analogues and derivatives of 4-flavanol, 4'-methoxy- is driven by the need to explore structure-activity relationships for various biological applications. nih.gov Modifications are typically focused on the A, B, or C-rings of the flavonoid scaffold. mdpi.compreprints.org

Structural Modifications on A-Ring and C-Ring

Modifications to the A- and C-rings of the 4-flavanol, 4'-methoxy- structure can significantly alter its properties.

A-Ring Modifications: The aromatic A-ring can be functionalized with various substituents. A common strategy involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of the flavone core that precedes the flavanol. innovareacademics.inuclan.ac.uk By starting with substituted 2'-hydroxyacetophenones, it is possible to introduce groups like additional methoxy or fluoro groups onto the A-ring. uclan.ac.uk For instance, a modified Baker-Venkataraman rearrangement using KOt-Bu has been developed for the large-scale preparation of 5-methoxyflavones, which can then be reduced to the corresponding flavanols. uclan.ac.uk Halogenation is another common modification, where halogens can be introduced at positions 6 and 8 of the A-ring. sci-hub.se

C-Ring Modifications: The C-ring contains the hydroxyl group at position 4, which is a primary site for modification. The stereochemistry of this hydroxyl group defines the diastereomers (cis or trans). The synthesis of trans-flavan-4-ols can be achieved from the flavanone precursor through a sequence involving carbonyl reduction, followed by a Mitsunobu reaction and ester deprotection. Alkylation of the 3-hydroxy group in related flavonols has been shown to increase certain biological activities, suggesting that similar modifications at the C-ring of 4-flavanols could be of interest. mdpi.com

| Modification Type | Synthetic Method | Starting Material | Resulting Structure | Reference |

| A-Ring Alkoxylation | Modified Baker-Venkataraman Rearrangement | Substituted 2'-hydroxyacetophenone | A-ring alkoxy-substituted flavanol | uclan.ac.uk |

| A-Ring Halogenation | Electrophilic Halogenation (e.g., with DMD/HX) | 4'-methoxyflavanone | 6- and/or 8-halo-4'-methoxyflavanol | sci-hub.se |

| C-Ring Stereochemistry Control | Mitsunobu Reaction | A specific diastereomer of 4'-methoxy-4-flavanol | Diastereomer with inverted C-4 stereochemistry | mdpi.com |

| C-Ring Hydroxyl Derivatization | Alkylation/Acylation | 4'-methoxy-4-flavanol | 4-O-alkyl or 4-O-acyl derivative | mdpi.comresearchgate.net |

Exploration of Heterocyclic Substituents

Introducing heterocyclic moieties to the flavonoid skeleton is a key strategy for creating novel derivatives with potentially enhanced biological activities. nih.gov The C-4 position of the C-ring is a common target for such modifications.

One direct approach involves the synthesis of 4-amino-flavane derivatives from the corresponding flavanone. This can be achieved through a reductive condensation of the 4'-methoxyflavanone with a primary amine. This reaction introduces a nitrogen-containing substituent directly at the C-4 position, replacing the hydroxyl group of the flavanol. The resulting aminoflavanes can be further derivatized, for example, by formylation.

Another strategy involves replacing the phenyl B-ring with a heteroaromatic system, such as a 2-arylthiazole. mdpi.compreprints.org This is accomplished by starting the synthesis with a 2-arylthiazole o-hydroxychalcone, which is then cyclized to form the flavanone and subsequently reduced to the flavanol. preprints.org This creates a flavanol analogue where the B-ring is a thiazole (B1198619) ring.

| Derivative Class | Synthetic Approach | Key Precursor | Heterocyclic Moiety Introduced |

| 4-Amino-flavanes | Reductive condensation | 4'-methoxyflavanone | Substituted amino group at C-4 |

| Thiazole-containing Flavonoids | Oxidative cyclization of heteroaryl chalcone | 2-Arylthiazole o-hydroxychalcone | 2-Arylthiazole as B-ring |

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-proton framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Carbon and Proton Skeleton

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for defining the basic skeleton of 4-Flavanol (B1583606), 4'-methoxy-.

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals include those for the aromatic protons on the A and B rings, the protons on the heterocyclic C-ring, and the methoxy (B1213986) group protons. For instance, in a related compound, 5,7-dihydroxy-4'-methoxyflavanone, the methoxy protons present a characteristic signal. scielo.org.bo The chemical shifts and coupling constants of the C-ring protons provide initial insights into the flavanol structure. scielo.org.bo

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the aromatic rings, the heterocyclic ring, and the methoxy group are diagnostic. For example, the downfield shift of the C-4 carbon is indicative of the carbonyl group in flavones, a related class of compounds. ekb.eg In 5,7-dihydroxy-4'-methoxyflavanone, the elemental composition was confirmed in part by its ¹³C NMR data. scielo.org.bo

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a 4'-methoxy-flavanol derivative, based on data from similar flavonoid structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | data not available | data not available |

| H-3 | data not available | data not available |

| C-4 | data not available | data not available |

| H-5 | data not available | data not available |

| H-6 | data not available | data not available |

| H-7 | data not available | data not available |

| H-8 | data not available | data not available |

| C-9 | data not available | data not available |

| C-10 | data not available | data not available |

| C-1' | data not available | data not available |

| H-2'/6' | data not available | data not available |

| H-3'/5' | data not available | data not available |

| C-4' | data not available | data not available |

| 4'-OCH₃ | data not available | data not available |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the 4-Flavanol, 4'-methoxy- molecule. science.govscience.govuni-koeln.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is particularly useful for assigning the protons on the A and B rings and confirming the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. analis.com.my A key HMBC correlation for 4-Flavanol, 4'-methoxy- would be between the methoxy protons and the C-4' carbon, confirming the position of the methoxy group on the B-ring. scielo.org.bo

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For instance, NOESY can help establish the cis or trans relationship of substituents on the C-ring.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the planar structure of 4-Flavanol, 4'-methoxy-. analis.com.myresearchgate.net

Advanced NMR for Stereochemical Assignment (e.g., Chiral Shift Reagents, Residual Dipolar Couplings)

Determining the absolute stereochemistry of chiral centers in 4-Flavanol, 4'-methoxy- requires more advanced NMR techniques.

Chiral Shift Reagents (CSRs): These are lanthanide-based complexes that can be added to the NMR sample. They form diastereomeric complexes with the enantiomers of the chiral compound, leading to different induced shifts in the ¹H NMR spectrum. This allows for the differentiation and sometimes the assignment of the absolute configuration of each enantiomer.

Residual Dipolar Couplings (RDCs): RDCs provide information about the orientation of internuclear vectors relative to the magnetic field. By partially aligning the molecules in a suitable medium, RDCs can be measured and used to determine the relative orientation of different parts of the molecule, which can be invaluable for assigning stereochemistry.

While specific applications of these advanced techniques to 4-Flavanol, 4'-methoxy- are not widely documented, they represent powerful tools for the complete stereochemical elucidation of this and other chiral flavonoids.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of the parent ion, allowing for the determination of the elemental composition of 4-Flavanol, 4'-methoxy-. scielo.org.bomdpi.com For instance, the elemental composition of a related compound, 5,7-dihydroxy-4'-methoxyflavonol, was confirmed as C₁₆H₁₂O₆ through ESI-HRMS experiments. scielo.org.bo

Tandem mass spectrometry (MS/MS) experiments further provide valuable structural information through the analysis of fragmentation patterns. mdpi.comekb.eg The fragmentation of flavonoids is often characterized by retro-Diels-Alder (rDA) reactions, which lead to the cleavage of the C-ring and provide information about the substitution patterns on the A and B rings. researchgate.net The loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) is also commonly observed. nih.goved.ac.uk For methoxylated flavonoids, the radical loss of a methyl group (CH₃•) can be a diagnostic fragmentation pathway. mdpi.com

A representative table of expected HRMS data and fragmentation for 4-Flavanol, 4'-methoxy- is shown below.

| Ion | m/z (calculated) | Elemental Formula | Description |

| [M+H]⁺ | data not available | C₁₆H₁₅O₃⁺ | Protonated molecule |

| [M-H]⁻ | data not available | C₁₆H₁₃O₃⁻ | Deprotonated molecule |

| Fragment 1 | data not available | data not available | rDA fragment (B-ring) |

| Fragment 2 | data not available | data not available | rDA fragment (A-ring) |

| Fragment 3 | data not available | data not available | Loss of CH₃• |

| Fragment 4 | data not available | data not available | Loss of H₂O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems, or chromophores, within the 4-Flavanol, 4'-methoxy- molecule. Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra. nih.gov

Band I: This band, appearing at a longer wavelength (typically 300-380 nm), is associated with the cinnamoyl system (B-ring and the C-ring).

Band II: This band, at a shorter wavelength (typically 240-280 nm), is attributed to the benzoyl system (A-ring).

The position and intensity of these bands can be influenced by the substitution pattern on the flavonoid skeleton. The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), sodium acetate (B1210297) (NaOAc), and aluminum chloride (AlCl₃), can provide further structural information by indicating the presence and location of hydroxyl groups. nepjol.info For example, a bathochromic shift (a shift to a longer wavelength) in Band I upon the addition of NaOMe is indicative of a free hydroxyl group at the 4'-position.

A representative table of expected UV-Vis absorption maxima for 4-Flavanol, 4'-methoxy- is provided below.

| Solvent/Reagent | Band I (nm) | Band II (nm) |

| Methanol (B129727) (MeOH) | data not available | data not available |

| MeOH + NaOMe | data not available | data not available |

| MeOH + NaOAc | data not available | data not available |

| MeOH + AlCl₃ | data not available | data not available |

| MeOH + AlCl₃ + HCl | data not available | data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Flavanol, 4'-methoxy- would exhibit characteristic absorption bands corresponding to the various bonds within its structure. bellevuecollege.edulibretexts.org

Key expected IR absorptions include:

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. spectroscopyonline.com

Strong absorptions in the aromatic region (around 1600-1450 cm⁻¹) due to C=C stretching vibrations in the A and B rings. jfda-online.com

Bands corresponding to C-O stretching vibrations for the ether linkage of the methoxy group and the alcohol functionality, typically in the 1260-1000 cm⁻¹ region. libretexts.org

C-H stretching vibrations for the aromatic and aliphatic protons.

The presence and position of these bands provide confirmatory evidence for the functional groups that make up the structure of 4-Flavanol, 4'-methoxy-. ptfarm.plresearchgate.net

A representative table of expected IR absorption frequencies for 4-Flavanol, 4'-methoxy- is shown below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3600-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether & Alcohol) | Stretching | 1260-1000 |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. arabjchem.org These non-destructive methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally powerful tools for determining the absolute configuration and conformational details of chiral molecules in solution. arabjchem.orgchem-soc.si The application of these techniques, often coupled with quantum chemical calculations, provides invaluable insights into the stereochemistry of flavonoids. arabjchem.orgnih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.netnih.gov This differential absorption, known as the Cotton effect, provides detailed information about the stereochemical environment of the molecule's chromophores. researchgate.net In flavonoids, the aromatic rings and the heterocyclic pyran ring constitute the primary chromophores. The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the absolute configuration and the conformation of the heterocyclic ring. hebmu.edu.cn

For flavan-4-ols, the CD spectrum is particularly sensitive to the stereochemistry at the C-2 and C-4 positions. The chirality of the heterocyclic ring can be deduced from the CD spectrum, and when combined with NMR data that establishes the relative configuration (cis or trans), the absolute configuration can be definitively assigned. hebmu.edu.cn The relationship between the stereochemistry and the observed Cotton effects for flavan-4-ols is illustrated by the data in the table below. The spectra typically show Cotton effects corresponding to the π → π* transitions of the aromatic rings (¹Lₐ and ¹Lₑ bands) at approximately 200-240 nm and 260-280 nm, respectively. hebmu.edu.cn

| Flavan-4-ol Stereoisomer | λmax (Δε) |

|---|---|

| (2R,4R)-cis | 283 (+1.22), 276 (+1.28), 227 (+2.23) |

| (2R,4S)-trans | 282 (-1.17), 276 (-1.17), 226 (-7.62) |

| (2S,4R)-trans | 282 (+1.44), 276 (+1.41), 226 (+0.80) |

Table 1: CD Spectral Data for Flavan-4-ol Stereoisomers in Acetonitrile (B52724). hebmu.edu.cn The table shows the wavelength of maximum absorption (λmax in nm) and the corresponding molar circular dichroism (Δε). The sign of the Cotton effect is crucial for assigning the absolute configuration.

The determination of the absolute configuration of complex flavonoids, such as those with additional substituents, often involves comparing experimental CD spectra with those calculated using time-dependent density functional theory (TD-DFT). nih.gov This computational approach has become a standard and reliable method for assigning the absolute stereochemistry of natural products. nih.gov

Optical Rotatory Dispersion (ORD) was one of the first chiroptical techniques used extensively in flavonoid chemistry. chem-soc.si It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. idecefyn.com.ar An ORD spectrum displays a characteristic S-shaped curve, known as a Cotton effect, in the wavelength region where the chiral molecule absorbs light. researchgate.net The direction of this curve, whether the rotation first increases (positive Cotton effect) or decreases (negative Cotton effect) with decreasing wavelength, is related to the molecule's absolute configuration. researchgate.net

The ORD spectra of flavonoids have been instrumental in assigning stereochemistry. For instance, studies on various isoflavans have shown that enantiomers with a 3S configuration consistently exhibit a negative Cotton effect in the 260-300 nm region. chem-soc.si Conversely, their 3R-enantiomers would show a positive Cotton effect. This relationship allows for the determination of the absolute configuration at the C-3 stereocenter in these related compounds. chem-soc.si While CD spectroscopy has become more common due to the simpler relationship between the spectra and molecular structure, ORD remains a valid and complementary technique for stereochemical elucidation. chem-soc.si

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. photophysics.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. researchgate.net This provides unambiguous confirmation of the molecule's constitution, conformation, and relative stereochemistry in the solid state. photophysics.com

The table below presents representative crystallographic data for a methoxy-substituted flavone (B191248), illustrating the type of detailed structural information obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Empirical Formula | C18H16O5 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.322(1) |

| b (Å) | 17.014(2) |

| c (Å) | 12.210(1) |

| β (°) | 93.73(1) |

| Volume (ų) | 1517.5(3) |

| Z (Molecules per unit cell) | 4 |

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Flavonoid, Sideroxylin Monohydrate. idecefyn.com.ar This data provides the fundamental parameters of the crystal's unit cell.

Such crystallographic studies confirm the connectivity and provide precise measurements of the molecular geometry, including the planarity of the ring systems and the orientation of substituents, which are crucial for understanding structure-activity relationships. idecefyn.com.arnih.gov

Isolation, Extraction, and Purification Methodologies for Methoxy Flavanols

Source Identification and Selection (Natural Plant Extracts, Synthetic Origins)

Natural Plant Extracts Flavanols are a subgroup of flavonoids, which are secondary metabolites widely distributed throughout the plant kingdom. nih.gov They are present in common foods such as fruits, vegetables, tea, and cocoa. nih.govmedicalnewstoday.comwebmd.com The specific compound, 4-flavanol (B1583606), 4'-methoxy-, and other methoxy-flavanols can be found in various plant tissues. For instance, different methoxylated flavonoids have been successfully isolated from the roots of Rhamnus disperma and the stems of Machilus japonica. nih.govnih.gov The isolation of various flavonoids, including methoxylated types, has also been reported from the whole plant of Blumea lacera and the stem bark of Garcinia fruticosa. nih.govphcogj.com The selection of the plant source is a critical first step, often guided by phytochemical screening of plant extracts that indicate the presence of flavonoids and their derivatives. phcogj.com The part of the plant used (e.g., leaves, stems, roots) is also a crucial factor, as the concentration and profile of secondary metabolites can vary significantly between different organs. nih.gov

Synthetic Origins While many flavanols are sourced from natural materials, chemical synthesis offers an alternative route that allows for the production of specific, highly pure compounds and analogues that may not be readily available in nature. Synthetic routes to the core flavanone (B1672756) structure, a precursor to flavanols, have been developed. For example, a method for the synthesis of flavanones from 2-methoxybenzoic acids has been described. researchgate.net The synthesis of flavanols often involves the reduction of the corresponding flavanone. General synthetic routes for various six-membered heterocyclic rings, which form the core of flavonoids, are well-established in pharmaceutical chemistry and can be adapted for specific targets like 4'-methoxy-4-flavanol. beilstein-journals.org These synthetic strategies provide precise control over the molecular structure, enabling the introduction of specific functional groups, such as the 4'-methoxy group, at desired positions.

Advanced Extraction Techniques

Advanced extraction techniques offer significant advantages over traditional methods, including reduced solvent consumption, shorter extraction times, and increased efficiency. nih.gov These "green extraction" techniques are increasingly preferred for isolating bioactive compounds from plant matrices. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer, which accelerates the extraction process. acs.orgsemanticscholar.org The efficiency of UAE is influenced by several parameters, including solvent composition, temperature, ultrasonic power, and extraction time. acs.orgmdpi.com Studies have shown that UAE can significantly improve the yield of flavonoids from various plant sources. ekb.eg For instance, the extraction of flavonoids from passion fruit peels and Centella asiatica has been successfully optimized using UAE, with ethanol (B145695) concentration and solvent volume being identified as highly influential factors. acs.orgmdpi.com

Table 1: Research Findings on Ultrasound-Assisted Extraction (UAE) of Flavonoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings |

| Cocoa Shells (Theobroma cacao) | Flavonoids | Ethanol: 80%; Temperature: 55°C; Time: 45 min | The maximum yield of total flavonoid content (TFC) was 7.47 mg RE/g. semanticscholar.org |

| Passion Fruit Peels | Phenolics & Flavonoids | Temperature: 60°C; Ultrasonic Power: 600 W | Increasing temperature to 60°C enhanced the recovery of total phenolic content (TPC) and TFC. acs.org |

| Centella asiatica | TPC & TFC | Ethanol: 75%; Power: 87.5 W; Time: 30 min; Solvent Volume: 20 mL | Optimal conditions yielded TPC and TFC values of 52.29 mg/g and 43.71 mg/g, respectively. mdpi.com |

| Muscadine Grape Skins & Seeds | Phenolic acids, flavonols, flavan-3-ols | NDES solvent; Optimized time, temperature, and solvent ratio | Natural deep eutectic solvents (NDES) showed high extraction efficiency for various polyphenols compared to 75% ethanol. nih.gov |

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material. youtube.com This direct and rapid heating creates localized pressure that ruptures plant cells, releasing the target compounds into the solvent. mdpi.com MAE offers benefits such as shorter extraction times, reduced solvent usage, and potentially higher extraction yields compared to conventional methods. ncsu.edu Key parameters that affect MAE efficiency include microwave power, extraction time, solvent type, and solid-to-liquid ratio. ncsu.eduresearchgate.net The technique has been successfully applied to extract flavonols from onions and flavonoids from bamboo leaves, demonstrating its effectiveness and efficiency. mdpi.comncsu.edu

Table 2: Research Findings on Microwave-Assisted Extraction (MAE) of Flavonoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings |

| Phyllostachys heterocycla Leaves | Flavonoids | Ethanol: 78.1%; Time: 24.9 min; Power: 559 W | The flavonoid yield (4.67%) was significantly higher than with traditional Soxhlet extraction (3.35%). ncsu.edu |

| Onion | Flavonols | Optimized using Design of Experiments (DOE) | MAE was proposed as a suitable alternative to UAE for the extraction of flavonols from onions. mdpi.com |

| Orange Juice Industry Waste | Polyphenols & Flavonoids | Short extraction times (122-180 s); High power (200-500 W) | Optimized MAE proved effective for extracting bioactive compounds from orange pomace. researchgate.net |

| Lentil Wastes | Bioactive Compounds | Water as solvent | Water was the most effective solvent for MAE, yielding extracts with the highest antioxidant activity. mdpi.com |

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.netnih.gov In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas and dissolve compounds like a liquid. nih.gov The selectivity of SFE can be finely tuned by adjusting pressure and temperature. researchgate.netresearchgate.net For extracting more polar compounds like flavonoids, a polar co-solvent (modifier), such as ethanol or methanol (B129727), is often added to the supercritical CO₂. nih.govsupflu2018.fr SFE has been effectively used to extract polymethoxyflavones from citrus peels and Kaempferia parviflora, demonstrating its high selectivity and efficiency. researchgate.netresearchgate.net

Table 3: Research Findings on Supercritical Fluid Extraction (SFE) of Methoxy-Flavonoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings |

| Kaempferia parviflora Rhizome | Polymethoxyflavones (PMFs) | Pressure: 300 bar; Temperature: 60°C | The highest extraction yield was 2.8%, and the content of PMFs in the extract reached up to 85%. researchgate.net |

| Citri reticulatae Pericarpium | Polymethoxyflavones (PMFs) | Pressure: 30 MPa; Temperature: 60°C; Time: 1.5 hr; Modifier: Ethanol | The maximum yield of the crude extract was 1.91%, with a PMF yield of 2.08 mg/g. researchgate.net |

| Piper hispidinervum | 6-methoxyeugenol | Pressure: 110 bar; Temperature: 40°C; Modifier: 5% H₂O/CO₂ | Optimized conditions yielded 1.86 mg of 6-methoxyeugenol per gram of plant material. supflu2018.fr |

Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction, is an automated technique that uses conventional solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa). researchgate.netfishersci.commdpi.com These conditions increase the efficiency of the extraction process by enhancing solvent penetration and analyte solubility while decreasing solvent viscosity. fishersci.comnih.gov ASE significantly reduces extraction time and solvent consumption compared to traditional methods. fishersci.comnih.gov The technique has been successfully optimized for the extraction of flavan-3-ols from grape seeds and various phenolic compounds, including flavonoids, from Passiflora species and Gardeniae fructus. researchgate.netnih.govufba.br

Table 4: Research Findings on Accelerated Solvent Extraction (ASE) of Flavonoids

| Plant Source | Target Compounds | Optimal Conditions | Key Findings |

| Grape Seeds | Flavan-3-ols | Solvent: 70% Acetone (B3395972); Temperature: 120°C; Time: 20 min | Recovery of flavan-3-ols increased with temperature and decreased with larger particle size. researchgate.net |

| Passiflora Species | Flavonoids (orientin, isoorientin, etc.) | Temperature: 80°C; Solvent: 64% Ethanol; Cycles: 5 | The Box-Behnken design was used to determine the optimal conditions for flavonoid extraction. ufba.br |

| Gardeniae fructus | Antioxidant Compounds | Optimized using Response Surface Methodology (RSM) | ASE was compared with HRE, UAE, and MAE, demonstrating its advantages in efficiency and automation. nih.gov |

| Grape Skins and Seeds | Phenols | Solvent: 80% aqueous acetone followed by 60% aqueous methanol | A sequential extraction approach with different solvents was found to be most efficient for extracting a broad range of phenols. mdpi.com |

Traditional solvent extraction methods, including maceration, reflux, and Soxhlet extraction, have long been employed for the isolation of flavonoids from plant materials. nih.govmdpi.commdpi.com

Maceration involves soaking the plant material in a solvent for a period, allowing the compounds to diffuse into the solvent. mdpi.com It is a simple method often performed at room temperature. ekb.eg

Reflux extraction involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture, allowing for extraction at a constant, elevated temperature.

Soxhlet extraction is a continuous extraction method where fresh solvent is repeatedly passed over the plant material, which is held in a thimble. This technique is more efficient than simple maceration but can expose thermally sensitive compounds to prolonged heat. mdpi.com

The choice of solvent is critical in these methods and depends on the polarity of the target flavonoids. mdpi.commdpi.com For less polar methoxy-flavanols, solvents like acetone, chloroform, or ethyl acetate (B1210297) may be suitable, while more polar flavonoid glycosides are typically extracted with alcohols or alcohol-water mixtures. mdpi.comresearchgate.net For example, 70% methanol is often cited as an efficient solvent for flavonoid extraction via maceration. mdpi.com The initial step in isolating flavonoids from Blumea lacera involved extraction with methanol, followed by partitioning with solvents of varying polarity like hexane, chloroform, and ethyl acetate. nih.gov

Table 5: Overview of Traditional Solvent Extraction Methods for Flavonoids

| Method | Principle | Solvents Used | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. mdpi.com | Methanol, ethanol, acetone, ethyl acetate, water-alcohol mixtures. mdpi.commdpi.com | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. mdpi.com |

| Reflux | Continuous boiling of solvent with plant material and condensation. nih.gov | Ethanol, methanol, etc. | Extraction at elevated temperatures increases efficiency. | Potential for thermal degradation of sensitive compounds. |

| Soxhlet | Continuous extraction with fresh, distilled solvent. mdpi.com | Hexane, dichloromethane, ethyl acetate, methanol. mdpi.com | More efficient than maceration, exhaustive extraction. mdpi.com | Requires long extraction times, risk of thermal degradation. mdpi.com |

Chromatographic Separation and Purification Strategies

The isolation and purification of specific methoxy-flavanols, such as 4-Flavanol, 4'-methoxy-, from complex plant extracts necessitate the use of various chromatographic techniques. These methods are selected based on the polarity, molecular weight, and stability of the target compounds. A multi-step approach, often combining different chromatographic principles, is typically employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of flavonoids, including methoxy-flavanols. lcms.czwaters.com Its high resolution, speed, and sensitivity make it an invaluable tool in natural product chemistry.

For analytical purposes, HPLC is used to determine the presence and quantity of 4-Flavanol, 4'-methoxy- in a crude extract or fractions from other separation techniques. Reversed-phase (RP) HPLC is the most common mode used for flavonoid analysis, typically employing C18- or C8-bonded silica (B1680970) columns. nih.gov The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a wide range of polarities. auctoresonline.org

Preparative HPLC is employed for the final purification of the target compound to a high degree of purity. nih.govteledynelabs.com While the principles are the same as analytical HPLC, preparative systems use larger columns and can handle higher sample loads. teledynelabs.com The conditions developed at the analytical scale are often scaled up for preparative separation. lcms.cz For instance, fractions obtained from preliminary column chromatography can be further purified by preparative RP-HPLC to yield pure 4-Flavanol, 4'-methoxy-. nih.gov

| Compound Class | Column | Mobile Phase | Detection | Purpose | Reference |

| Flavonoids | YMC C18 (250 mm × 10.0 mm, 5µm) | Methanol-0.1% aqueous acetic acid (70:30, v/v) | - | Preparative | nih.gov |

| Flavonoids | Spherical C18 (172.7 mm × 21.3 mm, 40–60 µm) | Water with 0.1% formic acid and acetonitrile | UV-vis DAD at 255 nm and 357 nm | Preparative | rsc.org |

| Flavonoids | Thermo Scientific Syncronis C18 (250 × 4.6 mm, 5µm) | Water with 0.2% phosphoric acid and acetonitrile | - | Analytical | mdpi.com |

| Flavanones | Silica coated with a (2-hydroxy-3-methacryloyloxypropyl β-cyclodextrin-co-N-vinylpyrrolidone) copolymer | - | - | Chiral Separation | oup.com |

Column Chromatography (CC) and Flash Chromatography

Column Chromatography (CC) is a fundamental and widely used technique for the initial fractionation of crude plant extracts to isolate flavonoids. nih.gov It involves a solid stationary phase packed into a column and a liquid mobile phase that percolates through the column. The separation is based on the differential adsorption of the compounds to the stationary phase.

Commonly used stationary phases for the separation of flavonoids include silica gel and polyamide. researchgate.net For silica gel chromatography, a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate or chloroform-methanol, is often employed. nih.gov This allows for the sequential elution of compounds from non-polar to polar. Methoxy-flavanols, being moderately polar, would typically elute in the mid-polarity fractions.

Flash chromatography is a modification of traditional column chromatography that uses a slightly smaller particle size for the stationary phase and pressurized gas to drive the mobile phase through the column, leading to faster and more efficient separations.

Sephadex LH-20, a size-exclusion chromatography resin, is also frequently used for flavonoid purification. nih.gov It separates compounds based on their molecular size and can also exhibit some adsorptive effects, making it effective for separating flavonoids with similar polarities. rsc.org

| Plant Source | Stationary Phase | Elution Solvents | Isolated Compound Class | Reference |

| Pteris vittata L. | Silica gel, Sephadex LH-20 | Hexane-acetone, CHCl3-MeOH | Flavonoids | nih.gov |

| Muntingia calabura L. | Silica gel | n-hexane, ethyl acetate | Methoxyflavones | |

| Dracaena cambodiana | Silica gel, Sephadex LH-20 | - | Flavanes | researchgate.net |

| Rhamnus disperma | Si gel C18, Sephadex LH-20 | Water-methanol, Chloroform-methanol | Methoxylated flavonoids | nih.gov |

Advanced Separation Techniques (e.g., Countercurrent Chromatography)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. nih.govspringernature.comnih.gov This method is particularly suitable for the separation of sensitive natural products. springernature.comnih.gov In CCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. nih.govacs.org The separation is based on the differential partitioning of the analytes between the two immiscible liquid phases. nih.gov

High-Speed Countercurrent Chromatography (HSCCC) is a popular form of CCC that utilizes a strong centrifugal force to retain the stationary phase while the mobile phase is pumped through the column. auctoresonline.org HSCCC has been successfully applied to the preparative separation of various flavonoids. nih.govmdpi.com The selection of a suitable two-phase solvent system is crucial for a successful separation and is often guided by the partition coefficient (K) of the target compounds. acs.org For methoxy-flavanols, solvent systems composed of n-hexane, ethyl acetate, methanol, and water in different ratios are commonly employed. nih.govmdpi.com

Optimization of Extraction and Purification Parameters for Yield and Purity

Optimizing the parameters for both extraction and purification is critical to maximize the yield and purity of the target methoxy-flavanol.

For extraction, key variables include the type of solvent, solvent-to-solid ratio, extraction temperature, and extraction time. mdpi.comresearchgate.net Ethanol and methanol are common solvents for flavonoid extraction due to their efficiency in dissolving these compounds. waters.com The concentration of the aqueous alcohol solution can significantly impact the extraction yield. mdpi.com Temperature and time are also important factors; higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. mdpi.com Response surface methodology is often used to systematically optimize these parameters to achieve the highest extraction yield. mdpi.comnih.gov

In chromatographic purification, several parameters can be adjusted to improve separation efficiency. In HPLC, these include the mobile phase composition, gradient profile, flow rate, and column temperature. nih.gov For column chromatography, the choice of stationary and mobile phases, as well as the gradient steepness, are crucial. nih.gov In HSCCC, the selection of the two-phase solvent system, flow rate of the mobile phase, and rotational speed of the centrifuge are key parameters to optimize. nih.govmdpi.com The goal is to achieve a good balance between resolution, separation time, and solvent consumption.

| Process | Parameter | Effect on Yield/Purity | Reference |

| Extraction | Ethanol Concentration | Affects the polarity of the solvent and thus the solubility of flavonoids. | mdpi.com |

| Extraction | Temperature | Higher temperatures can increase solubility and diffusion but may cause degradation. | mdpi.com |

| Extraction | Time | Longer extraction times can increase yield up to a point, after which degradation may occur. | mdpi.com |

| HPLC | Mobile Phase Composition | Influences the retention time and selectivity of the separation. | nih.gov |

| HPLC | Flow Rate | Affects the resolution and analysis time. | nih.gov |

| HSCCC | Solvent System | Determines the partition coefficient of the analytes and thus the separation efficiency. | mdpi.com |

Theoretical and Computational Chemistry Studies of 4 Flavanol, 4 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties of flavonoids, providing insights that are complementary to experimental data. nih.govescholarship.org These computational methods allow for a detailed investigation of molecular structure, reactivity, and electronic characteristics at the atomic level. For 4-Flavanol (B1583606), 4'-methoxy-, such studies are crucial for understanding its fundamental chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, offering a favorable balance between computational cost and accuracy. mdpi.comarxiv.org For flavonoids like 4-Flavanol, 4'-methoxy-, DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to determine the most stable molecular conformation (geometry optimization) and to analyze electronic properties. mdpi.commdpi.com

Geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For 4-Flavanol, 4'-methoxy-, the planarity between the B-ring and the chromone (B188151) moiety is a key structural feature influenced by the substitution pattern. The optimized geometry is essential for subsequent calculations of other molecular properties. arxiv.org

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| O1-C2 | 1.37 | C2-O1-C9 | 118.5 |

| C4-O4 (hydroxyl) | 1.36 | O1-C2-C3 | 120.1 |

| C4'-O (methoxy) | 1.36 | C3-C4-C10 | 119.8 |

| C2-C1' | 1.48 | C2-C1'-C6' | 120.5 |

| Dihedral Angles (°) | |||

| C3-C2-C1'-C2' | -145.0 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE_gap), is a critical descriptor of molecular stability. mdpi.com

A smaller energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In 4-Flavanol, 4'-methoxy-, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. The presence of the electron-donating methoxy (B1213986) group on the B-ring generally influences the electron density distribution and the energies of these frontier orbitals. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.85 |

| E_LUMO | -1.40 |

| Energy Gap (ΔE_gap) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govmanipal.eduresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), prone to nucleophilic attack. Green areas represent neutral potential. wolfram.commdpi.com

For 4-Flavanol, 4'-methoxy-, the MEP map would reveal significant negative potential around the oxygen atoms of the hydroxyl group at C4 and the methoxy group at C4', making these sites potential centers for hydrogen bonding and electrophilic interactions. nih.govmanipal.edu Conversely, the hydrogen atoms of the hydroxyl and aromatic rings would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net This analysis is instrumental in understanding intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. wikipedia.orgmaterialsciencejournal.org This method analyzes the electronic wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). materialsciencejournal.org Delocalization of electron density from filled, Lewis-type donor NBOs to empty, non-Lewis-type acceptor NBOs corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on C4-OH | π(C3-C4) | 22.5 |

| LP(O) on C4'-OCH3 | π(C3'-C4') | 18.9 |

| π(C5-C10) | π(C6-C7) | 15.2 |

| π(C2'-C3') | π(C1'-C6') | 17.8 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time. researchgate.net MD simulations model the atomic motions of a system, providing a powerful tool for exploring the conformational landscape of flexible molecules like flavonoids. nih.gov

The biological activity and chemical properties of flavonoids are often dictated by their three-dimensional structure and flexibility. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. acs.orgchemrxiv.org For 4-Flavanol, 4'-methoxy-, a key element of flexibility is the rotation around the C2-C1' single bond, which determines the dihedral angle (τ) and thus the relative orientation of the B-ring with respect to the rest of the molecule. acs.org

MD simulations can be used to sample a wide range of conformations by simulating the molecule's movement in a solvent environment over a period of time. nih.govnih.gov The results can reveal whether the molecule favors a planar or a twisted conformation, which has significant implications for its electronic properties and ability to interact with biological targets. nih.gov Studies on similar flavonoids have shown that while some tend to be nearly planar, others adopt non-planar, lower-energy conformations. nih.govmdpi.com The flexibility of the methoxy group itself can also be analyzed to understand its preferred orientations. researchgate.net

| Conformational State | Dihedral Angle (τ) Range (°) | Relative Energy | Characteristics |

|---|---|---|---|

| Planar | ~0 / ~180 | Higher | Maximal π-conjugation between rings |

| Twisted (Low-Energy) | ±20 to ±40 | Lowest | Stable conformation balancing steric and electronic effects |

| Perpendicular | ±90 | Highest | Transition state, minimal conjugation |

Solvation Studies and Interactions with Solvent Systems (e.g., Deep Eutectic Solvents)

The solubility of flavonoids, including 4-Flavanol, 4'-methoxy-, is a critical factor for their extraction and bioavailability, and it is significantly influenced by the solvent system. acs.org Computational studies, combining density functional theory (DFT) and classical molecular dynamics (MD), have become instrumental in understanding these interactions at a molecular level. acs.org A key area of investigation is the use of Deep Eutectic Solvents (DESs), which are emerging as green and sustainable alternatives to traditional organic solvents. researchgate.netmdpi.com

DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.comnih.gov The solubilization of flavonoids in DES is governed by the competing hydrogen bonding interactions between the DES components themselves, between the DES and the flavonoid, and the self-aggregation of flavonoid molecules. acs.org

For flavonoids, the hydroxyl and methoxy groups are the primary sites for forming hydrogen bonds with the DES components. Theoretical studies on archetypal flavonols in a choline (B1196258) chloride:glycerol DES show that the presence of the flavonoid solute leads to significant changes in the hydrogen bonding network. acs.org The high extractability of flavonoids from natural sources using DES is often attributed to the strong hydrogen-bonding interactions between the solvent components and the phenolic compounds. researchgate.net Computational models like COSMO-RS have been successfully used to predict the solid-liquid phase diagrams of flavonoid-DES systems, confirming that strong negative deviations from ideality, indicative of favorable interactions and DES formation, are often driven by hydrogen bonding. nih.gov While specific studies on 4-Flavanol, 4'-methoxy- are not abundant, the principles derived from studies on similar flavonoids like kaempferol (B1673270) and quercetin (B1663063) are applicable, suggesting that the 4'-methoxy group would actively participate in these hydrogen bonding networks, influencing its solubility profile in various DES systems. acs.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand the interaction between a ligand, such as 4-Flavanol, 4'-methoxy-, and a biological target, typically a protein or enzyme. These studies are crucial for drug discovery and for explaining the biological activity of natural compounds. mdpi.com

The binding affinity, often quantified as a binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and its target. A lower binding energy generally signifies a more stable and favorable interaction. unsoed.ac.id Docking studies on a wide range of flavonoids have demonstrated their potential to bind to various biological targets.

For instance, in studies investigating flavonoids as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy, various hydroxy and methoxy substituted flavones showed binding energies ranging from -6.23 to -7.67 kcal/mol. unsoed.ac.id The presence and position of methoxy groups were found to significantly impact the binding affinity. unsoed.ac.id In another study on flavonoids as inhibitors for the Wnt signaling pathway via the β-catenin protein, novel inhibitors from the flavonoid class exhibited binding energies between -6.50 and -5.22 kcal/mol. phcog.comresearchgate.net

While specific binding affinity data for 4-Flavanol, 4'-methoxy- is not explicitly detailed in the provided context, the consistent findings for structurally similar methoxylated flavonoids suggest it would exhibit significant binding affinity towards various enzymatic and receptor targets. The table below presents representative binding affinities of various flavonoids against different protein targets, illustrating the typical range of values obtained in such studies.

| Flavonoid | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | -7.67 | unsoed.ac.id |

| 5,7-Dimethoxyflavone | GABRA1 | -9.40 | researchgate.net |

| 5,7,4'-Trimethoxyflavone | 5-HT2A | -9.30 | researchgate.net |

| Luteolin | β-catenin | -6.21 | phcog.com |

| Kaempferol | PPAR-γ | -7.3 | phytopharmajournal.com |

Beyond predicting binding strength, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.comphytopharmajournal.com Understanding these interaction modes is fundamental to explaining the mechanism of action and for structure-based drug design. nih.gov

Computational studies consistently show that the hydroxyl and carbonyl groups on the flavonoid skeleton are key participants in hydrogen bonding with amino acid residues in the active site of a protein. asianpubs.org For example, docking studies of kaempferol with the PPAR-γ protein revealed hydrogen bonds with the residues THR 269 and ASP 271. phytopharmajournal.com Similarly, methoxy groups, such as the 4'-methoxy group in the subject compound, can influence binding by altering the electronic properties of the molecule and participating in hydrophobic interactions. unsoed.ac.id

The interaction modes are dictated by the topology of the protein's binding pocket. In many enzymes, the phenolic rings of flavonoids are embedded within hydrophobic cavities, while the polar hydroxyl groups form hydrogen bonds with charged or polar residues at the active site entrance. asianpubs.org For 4-Flavanol, 4'-methoxy-, the methoxy group on the B-ring would likely be oriented towards a hydrophobic pocket, while the hydroxyl group on the C-ring could act as a hydrogen bond donor or acceptor, contributing to the stability and specificity of the binding. nih.govsemanticscholar.org

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data and aid in structure elucidation. mdpi.com

In silico methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govkettering.edu The accuracy of these predictions is highly dependent on considering the relevant conformational space of the molecule. nih.gov For flavonoids, which can be flexible, this involves generating multiple conformers, optimizing their geometries, and calculating the NMR shielding tensors, which are then converted to chemical shifts. nih.gov

The chemical shift of the ¹³C atom of a methoxy group is a particularly useful descriptor for determining its position on the flavonoid scaffold. researchgate.netsemanticscholar.org The presence of adjacent substituents can cause a deshielding effect, shifting the ¹³C signal downfield. Computational studies have shown that the chemical shift of an ortho-substituted methoxy group is typically around 56 ± 1 ppm, whereas a methoxy group with two ortho substituents appears at approximately 61.5 ± 2 ppm. researchgate.net For 4'-Flavanol, 4'-methoxy-, the methoxy group is at a para position with two ortho hydrogens, and its predicted ¹³C chemical shift would be expected to fall within the typical range for such an environment, aiding in its structural confirmation.

The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is another important application of computational chemistry, often employing Time-Dependent DFT (TD-DFT). nih.govchemrxiv.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. chemrxiv.org

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For flavones and flavonols, Band I is associated with the B-ring and is typically observed between 320-385 nm, while Band II, arising from the A-ring, appears between 250-285 nm. nih.gov Computational studies using multiscale quantum mechanical/molecular mechanics (QM/MM) models can accurately reproduce experimental spectra by accounting for solvent effects, polarization, and hydrogen bonding. nih.gov For example, the convoluted spectrum of kaempferol, a structurally related flavonol, shows a main band at about 364 nm and a second band in the 248-264 nm region. nih.gov Given its structure, 4-Flavanol, 4'-methoxy- would be expected to have a similar spectral profile, with the precise λmax values being influenced by the 4'-methoxy substituent on the B-ring. Various DFT functionals, such as B2PLYP and M06, have been benchmarked and shown to provide reliable predictions for the UV-Vis spectra of organic molecules. chemrxiv.orgchemrxiv.org

Structure Activity Relationship Sar and Chemoinformatic Approaches

Influence of Methoxy (B1213986) Group Position on Biological Activities

The presence and position of methoxy (-OCH3) groups on the flavonoid skeleton can significantly modulate biological activities, often in a manner distinct from hydroxyl groups. While hydroxylation is frequently linked to enhanced antioxidant potential, methoxylation can lead to a decrease in radical scavenging ability. For instance, studies on various flavonoids have shown that O-methylation of hydroxyl groups generally diminishes their capacity to scavenge free radicals. nih.gov This is attributed to the replacement of a hydrogen-donating hydroxyl group with a less reactive methoxy group.

However, methoxylation can enhance other biological properties. For example, in the context of anti-inflammatory activity, the presence of a methoxy group at the C7 position has been shown to be beneficial. nih.gov Furthermore, methoxy groups at the 3'- and 5'-positions can play a positive role in the inhibition of P-glycoprotein (Pgp), a protein associated with multidrug resistance in cancer cells. researchgate.net Conversely, a methoxy group at the 6-position may have a negative impact on this inhibitory activity. researchgate.net The 4'-methoxy substitution, as seen in 4-Flavanol (B1583606), 4'-methoxy-, can influence the molecule's lipophilicity, potentially affecting its absorption, distribution, and interaction with cellular membranes and enzymatic targets. nih.gov Research has indicated that methoxylated flavonoids are substrates for cytochrome P450 enzymes, which can lead to O-demethylation, converting methoxy groups back into hydroxyl groups, thereby altering the compound's biological activity profile in vivo. nih.gov

Table 1: Influence of Methoxy Group Position on Select Biological Activities

| Position | Influence on Antioxidant Activity | Influence on P-glycoprotein Inhibition | Influence on Anti-inflammatory Activity |

|---|---|---|---|

| General | Generally decreases nih.gov | Varies by position | Varies by position |

| C7 | - | - | Enhances nih.gov |

| C3' | - | Positive role researchgate.net | - |

| C5' | - | Positive role researchgate.net | - |

| C6 | - | Negative role researchgate.net | - |

Role of Hydroxyl Group Substitution Patterns on Activity Profiles

The number, position, and arrangement of hydroxyl (-OH) groups are paramount in determining the biological activities of flavonoids. nih.govnih.gov These groups are key to the antioxidant properties of flavonoids, acting as hydrogen donors to neutralize free radicals. nih.gov

The B-ring hydroxylation pattern is a particularly significant determinant of radical scavenging activity. nih.gov A catechol moiety (an o-dihydroxy arrangement) on the B-ring, such as at the 3' and 4' positions, confers potent antioxidant capacity. mdpi.commdpi.com The presence of even a single hydroxyl group on the B-ring, especially at the C4' position, guarantees noticeable scavenging potential. mdpi.com The 3-hydroxyl group on the C-ring is also a crucial feature for antioxidant activity, as it can participate in radical stabilization through electron delocalization. nih.gov The combination of a 3-OH group and a 3',4'-catechol structure is a hallmark of many highly active antioxidant flavonoids. nih.gov